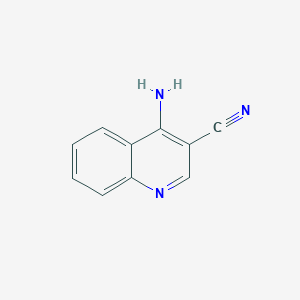

4-Aminoquinoline-3-carbonitrile

Vue d'ensemble

Description

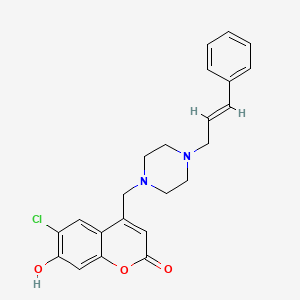

4-Aminoquinoline-3-carbonitrile is a compound with a molecular weight of 169.19 . Its IUPAC name is 4-amino-3-quinolinecarbonitrile . It has been used as a precursor for the synthesis of its derivatives .

Synthesis Analysis

A convenient approach for the general synthesis of this compound scaffolds involves a series of substituted anthranilonitriles bearing electron-donating and-withdrawing groups on the arene reacting with 3-bromopropanenitrile and t-BuOK in anhydrous DMF at ca. 24 °C . Another method involves the synthesis of new 4-aminoquinolines that feature rings lacking hydroxyl groups in the side chain of the molecules and are thus incapable of generating toxic quinone-imines .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H, (H2,12,13) . Computational studies indicate a unique mode of binding of compound 4 to heme through the HOMO located on a biphenyl moiety .Chemical Reactions Analysis

The reaction of this compound tolerates various substituents on the arene as well as the use of secondary and even primary isocyanides . The wide tolerance for functionalized isocyanides allows for the one-pot synthesis of various substituted chloroquine analogues as well as other medicinally relevant products .Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.19 . The InChI code for this compound is 1S/C10H7N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H, (H2,12,13) .Applications De Recherche Scientifique

1. Synthesis and Chemical Applications

4-Aminoquinoline-3-carbonitrile derivatives have been the focus of various synthetic methodologies, offering a versatile framework for the preparation of complex quinoline compounds. For instance, a facile one-pot synthesis method was developed to create 3-aminoquinolines from ortho-aminobenzaldehydes (Wang, Boschelli, Johnson, & Honores, 2004). This method efficiently produced key intermediates like ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate, which are crucial for further chemical synthesis. Such advancements in synthetic routes enhance the accessibility of complex quinoline structures for further research and application.

2. Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored. For example, Elkholy and Morsy (2006) reported on the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity towards various chemical reagents. Importantly, they also documented the antimicrobial activity of certain derivatives, highlighting the potential of these compounds in addressing microbial resistance (Elkholy & Morsy, 2006).

Mécanisme D'action

Target of Action

The primary targets of 4-Aminoquinoline-3-carbonitrile are the EGFR/HER2 receptors . These receptors play a crucial role in cell signaling pathways that regulate cell growth and differentiation . In addition, this compound is related to the 4-aminoquinolines class of compounds, which have been used as potent antimalarial agents .

Mode of Action

This compound interacts with its targets by binding to the EGFR/HER2 receptors . This interaction inhibits the activity of these receptors, thereby disrupting the cell signaling pathways they regulate . Furthermore, computational studies indicate a unique mode of binding of this compound to heme through the HOMO located on a biphenyl moiety .

Biochemical Pathways

It’s known that the inhibition of egfr/her2 receptors can disrupt several cellular processes, including cell growth and differentiation .

Result of Action

The inhibition of EGFR/HER2 receptors by this compound can lead to a decrease in cell growth and differentiation . This makes it a potential candidate for cancer therapy . Moreover, it has shown significant antiproliferative activity against certain cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxygen tension has been shown to affect the efficacy of related 4-aminoquinolines . .

Orientations Futures

The efficacy of 4-aminoquinolines, once the drug of choice in the fight against Plasmodium falciparum, is now severely limited due to widespread resistance . In search of new compounds able to retain the antimalarial activity of amodiaquine while circumventing quinone-imine metabolite toxicity, researchers have synthesized new 4-aminoquinolines . These new compounds displayed high in vitro potency, markedly superior to chloroquine and comparable to amodiaquine, against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum . This suggests that 4-Aminoquinoline-3-carbonitrile and its derivatives may have potential future applications in the treatment of malaria.

Analyse Biochimique

Cellular Effects

The effects of 4-Aminoquinoline-3-carbonitrile on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with certain transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

4-aminoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNWPOIPHHUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36626-03-6 | |

| Record name | 4-aminoquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2762873.png)

![Spiro[4.5]decan-6-amine](/img/structure/B2762874.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2762875.png)

![6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride](/img/structure/B2762876.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)